

4-Chlorobutan-2-ol isomer (2R)-4-Chlorobutan-2-ol

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Compound Focus: 4-Chlorobutan-2-ol

CAS No.: 2203-34-1

Cat. No.: S685894

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Chemical Properties and Identification

The table below summarizes key identifiers and physical property data for **4-Chlorobutan-2-ol**. Please note that this data is for the racemic mixture unless otherwise specified.

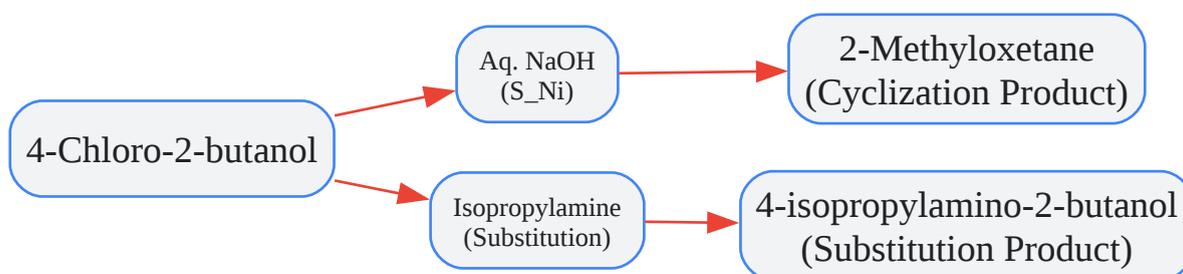
Property Type	Value
CAS Number	2203-34-1 (Racemic) [1]
Molecular Formula	C ₄ H ₉ ClO [1]
Average Mass	108.565 Da [1]
Monoisotopic Mass	108.034193 Da [1]
Synonym	4-Chlorobutan-2-ol [1]

Synthesis and Chemical Reactivity

While a direct synthesis protocol for **4-Chlorobutan-2-ol** was not located, the search results provide information on related compounds and key reaction behaviors.

- **Synthesis of a Related Compound:** A method for synthesizing **4-chloro-2-butanone** from 4-hydroxy-2-butanone using thionyl chloride (SOCl_2) is described [2]. This ketone could be a potential precursor to **4-Chlorobutan-2-ol** via reduction.
- **Reaction with Aqueous Sodium Hydroxide:** 4-Chloro-2-butanol reacts with NaOH predominantly via a unimolecular substitution mechanism to form **2-methyloxetane** [3]. This intramolecular cyclization is a key reactivity trait of this molecule.
- **Reaction with Isopropylamine:** The compound can undergo nucleophilic substitution with isopropylamine to yield **4-isopropylamino-2-butanol**, with a reported rate constant of $(45.0 \pm 1.3) \times 10^{-6} \text{ s}^{-1}$ [3].

This substitution and cyclization behavior can be visualized in the following reaction workflow:



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Safety and Toxicology

The search results did not contain a specific safety data sheet for **4-Chlorobutan-2-ol**. However, data for its isomer, **4-Chloro-1-butanol** (CAS# 928-51-8), is available and may offer some general insights, though the toxicological profiles could differ [4].

- **GHS Hazard Statements:** For 4-Chloro-1-butanol, these include H226 (Flammable liquid and vapour), H290 (Corrosive to metals), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H351 (Suspected of causing cancer) [4].
- **Acute Toxicity Data (4-Chloro-1-butanol):** An oral LD₅₀ of 990 mg/kg was reported in mice [4].

Suggestions for Further Research

To obtain more in-depth information, particularly on the (2R) enantiomer, I suggest you:

- **Consult Specialized Databases:** Search scientific databases like SciFinder, Reaxys, or specific chiral compound catalogs from chemical suppliers using the CAS number (2203-34-1) and specifying the enantiomer.
- **Explore General Analytical Methods:** Since direct protocols were not found, consider general analytical techniques for characterizing and ensuring the enantiomeric purity of chiral alcohols, such as Chiral HPLC or NMR spectroscopy with chiral shift reagents.

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References

1. -Chloro- 4 -butanol | C₂H₉ClO₄ [chemspider.com]
2. CN103553890A - Synthesis of... - Google Patents method [patents.google.com]
3. (PDF) The reactions of 4 -chloro- 2 -butanol and 3-chloro-1-butanol with... [academia.edu]
4. -Chloro-1-butanol | CAS#:928-51-8 | Chemsrcc [chemsrc.com]

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